molecular formula C6H12ClNO2 B2885258 Methyl 2-methylazetidine-2-carboxylate hydrochloride CAS No. 309978-00-5

Methyl 2-methylazetidine-2-carboxylate hydrochloride

Cat. No.: B2885258
CAS No.: 309978-00-5
M. Wt: 165.62
InChI Key: HKRDVTDOFOMXDY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methylazetidine-2-carboxylate hydrochloride involves several steps. One common method includes the reaction of 2-methylazetidine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored to ensure consistency and high yield. The use of automated systems for temperature and pH control is common to maintain the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methylazetidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-methylazetidine-2-carboxylate hydrochloride is used in various scientific research fields:

Mechanism of Action

The mechanism of action of Methyl 2-methylazetidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on the context of its use. The pathways involved often include the modulation of enzyme activity, which can lead to changes in metabolic processes or signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-azetidinecarboxylate
  • Ethyl 2-methylazetidine-2-carboxylate
  • 2-Methylazetidine-2-carboxylic acid

Uniqueness

Methyl 2-methylazetidine-2-carboxylate hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and stability compared to similar compounds. Its hydrochloride form enhances its solubility and stability, making it more suitable for certain applications in research and industry .

Properties

IUPAC Name

methyl 2-methylazetidine-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c1-6(3-4-7-6)5(8)9-2;/h7H,3-4H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKRDVTDOFOMXDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN1)C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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